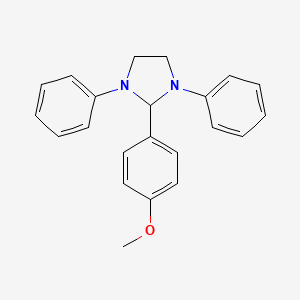

2-(4-methoxyphenyl)-1,3-diphenylimidazolidine

CAS No.: 56018-53-2

Cat. No.: VC8915461

Molecular Formula: C22H22N2O

Molecular Weight: 330.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56018-53-2 |

|---|---|

| Molecular Formula | C22H22N2O |

| Molecular Weight | 330.4 g/mol |

| IUPAC Name | 2-(4-methoxyphenyl)-1,3-diphenylimidazolidine |

| Standard InChI | InChI=1S/C22H22N2O/c1-25-21-14-12-18(13-15-21)22-23(19-8-4-2-5-9-19)16-17-24(22)20-10-6-3-7-11-20/h2-15,22H,16-17H2,1H3 |

| Standard InChI Key | MJBQMCJAENKSEC-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C2N(CCN2C3=CC=CC=C3)C4=CC=CC=C4 |

| Canonical SMILES | COC1=CC=C(C=C1)C2N(CCN2C3=CC=CC=C3)C4=CC=CC=C4 |

Introduction

Structural and Chemical Identity

Molecular Architecture

2-(4-Methoxyphenyl)-1,3-diphenylimidazolidine belongs to the imidazolidine family, characterized by a saturated five-membered ring containing two nitrogen atoms at positions 1 and 3. The 4-methoxyphenyl substituent at position 2 introduces electronic asymmetry, which influences the compound’s reactivity and coordination properties. The methoxy group () at the para-position of the phenyl ring enhances electron density through resonance effects, making the aromatic system more nucleophilic .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 330.42 g/mol | |

| Exact Mass | 330.1732 g/mol | |

| Topological Polar Surface Area (TPSA) | 15.71 Ų | |

| LogP (Octanol-Water Partition Coefficient) | 4.72 |

Synthetic Methodologies

General Synthesis of Imidazolidines

The synthesis of 2-(4-methoxyphenyl)-1,3-diphenylimidazolidine follows a well-established condensation protocol for imidazolidines. As detailed in GP1 (General Procedure 1) , the reaction involves:

-

Reactants: -Diphenylethane-1,2-diamine (2) and 4-methoxybenzaldehyde.

-

Solvent: Methanol with a catalytic amount of glacial acetic acid.

-

Conditions: Stirring at room temperature for ~15 hours.

-

Workup: Filtration, washing with cold methanol, and recrystallization from ethyl acetate.

This method affords the target compound in yields exceeding 70% for analogous substrates . The reaction proceeds via nucleophilic attack of the diamine’s nitrogen atoms on the aldehyde carbonyl, followed by cyclization and dehydration.

Optimization and Substrate Scope

The choice of aryl aldehyde significantly impacts yield. Electron-rich aldehydes (e.g., 4-methoxybenzaldehyde) enhance reaction efficiency due to increased nucleophilicity, whereas electron-deficient variants (e.g., 4-nitrobenzaldehyde) require harsher conditions . Bromobenzene derivatives are less reactive than their iodo counterparts, as evidenced by reduced yields in Pd-catalyzed hydroarylation reactions .

Reactivity and Applications

Role in Palladium-Catalyzed Reactions

Imidazolidines, including 2-(4-methoxyphenyl)-1,3-diphenylimidazolidine, serve as ligands or hydride donors in transition-metal catalysis. For example, in Pd-catalyzed alkyne hydroarylations, imidazolidines facilitate intramolecular hydride transfer, enabling regioselective C–H bond activation . The methoxy group’s electron-donating properties stabilize palladium intermediates, enhancing catalytic turnover .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume